![molecular formula C16H22N2O2 B5143923 4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)
4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide
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Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds structurally related to "4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide," involves several chemical reactions. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, demonstrating the significance of substituents on the benzamide and piperidine moieties in modulating activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds related to "4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide" plays a crucial role in their biochemical activities. The study by Sugimoto et al. highlights how the introduction of bulky groups and the quality of the nitrogen atom in the piperidine ring affect the compound's activity, indicating the importance of structural features in the design of bioactive molecules.
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of these compounds often include bromination, reduction, and amide formation. Bi et al. (2014) described the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist, illustrating the type of reactions used to construct such molecules (Bi, 2014).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
Based on its structural similarity to other benzanilides, it can be inferred that it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, which are common modes of action for benzanilides .
Biochemical Pathways
Benzanilides, in general, are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and benzanilides are generally known to have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Benzanilides, in general, are known to exert their effects by interacting with their specific targets, leading to changes in cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-3-5-14(6-4-12)16(20)17-11-15(19)18-9-7-13(2)8-10-18/h3-6,13H,7-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSTHHTBUESEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide |
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